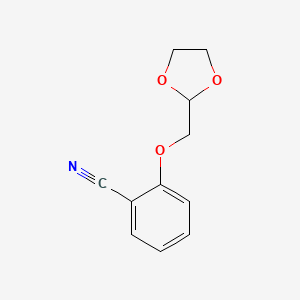![molecular formula C12H8F3NO B7989276 2-[3-(Trifluoromethoxy)phenyl]pyridine](/img/structure/B7989276.png)
2-[3-(Trifluoromethoxy)phenyl]pyridine
Descripción general
Descripción
2-[3-(Trifluoromethoxy)phenyl]pyridine is a useful research compound. Its molecular formula is C12H8F3NO and its molecular weight is 239.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Trifluoromethoxy)phenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethoxy)phenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
A study by Manteau et al. (2010) detailed the efficient and large-scale synthesis of (trifluoromethoxy)pyridines, noting their significance as important building blocks in life-sciences-oriented research. They also conducted the first X-ray crystallographic structure determinations of these compounds, enhancing the understanding of their conformations and properties (Manteau et al., 2010).
In a 2007 study by Avilov et al., heteroleptic Ir(III) complexes with phenylpyridine derivatives, including those with trifluoromethyl substituents, were analyzed. Their research demonstrated how these substituents modulate the emission energy and the ordering of excited triplet states in these complexes, which is crucial for applications in materials science, particularly in light-emitting devices (Avilov et al., 2007).
Davis et al. (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the synthesis of various pyrrolo-pyridines and related compounds. This study provided insights into synthetic pathways that could be utilized in pharmaceutical and organic chemistry (Davis et al., 1992).
The work by Özdemir et al. (2012) on N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide highlighted its potential in catalysis and antibacterial applications. They also studied its polymorphic forms, which is significant for understanding the compound's versatility in different chemical contexts (Özdemir et al., 2012).
Kozhevnikov et al. (2009) synthesized cyclometallated platinum complexes with thienylpyridines derivatives, including trifluoromethyl phenyl-pyridine, for their luminescence properties. This research is relevant to the development of new materials for optoelectronic applications (Kozhevnikov et al., 2009).
Propiedades
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPZKQDWDZXTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethoxy)phenyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate](/img/structure/B7989200.png)







![4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989249.png)


![1,2-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7989280.png)
